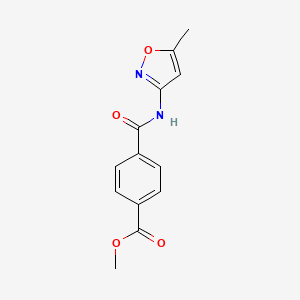
Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate” is a chemical compound. It’s related to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . A regioselective, experimentally convenient one-pot copper (I)-catalyzed procedure was developed for the rapid synthesis of 3,5-disubstituted isoxazoles .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .Chemical Reactions Analysis
Isoxazole derivatives have been synthesized using a variety of chemical reactions . Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested for in vitro antifungal activities .Applications De Recherche Scientifique
Crystal Engineering and Phase Transition
Methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities to Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate, demonstrates the potential of pressure in crystal engineering. It undergoes a phase transition from a high Z′ structure to a Z′ = 2 structure under high pressure, showing the impact of molecular conformation and packing efficiency in crystalline states (Johnstone et al., 2010).
Molecular Structure and Conformational Analysis
The structural and conformational properties of closely related compounds to Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate have been studied. These studies involve single-crystal X-ray diffraction and quantum chemical calculations, providing insights into the stability and behavior of such molecules under different conditions (Channar et al., 2020).
Antitumor and Antifilarial Activities
Compounds structurally related to Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate have been explored for their potential in medical applications, including their activity against lymphoid leukemia, melanotic melanoma, and Lewis Lung carcinoma. Their low toxicity at therapeutically active doses makes them candidates for clinical applications (Atassi & Tagnon, 1975). Furthermore, a series of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, related to Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate, showed significant in vivo antifilarial activity, suggesting a potential for antineoplastic and antifilarial treatments (Ram et al., 1992).
Electropolymerization and Material Science Applications
Research on derivatives of Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate indicates their utility in material science, particularly in the electropolymerization on electrodes, demonstrating potential applications in supercapacitors and biosensors. These studies highlight the influence of electron-withdrawing and donating groups on polymerization and capacitive behavior (Ates et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-7-11(15-19-8)14-12(16)9-3-5-10(6-4-9)13(17)18-2/h3-7H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFWNOHLNBMFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((5-methylisoxazol-3-yl)carbamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

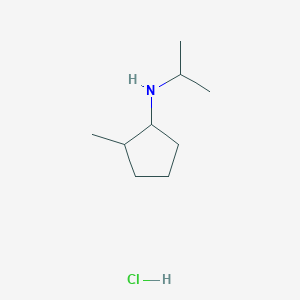
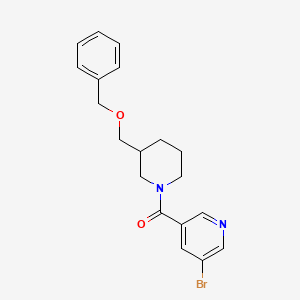
![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2427955.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427956.png)
![3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427959.png)
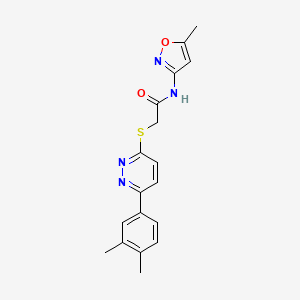
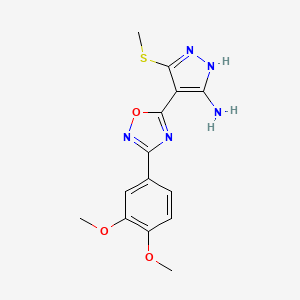
![N-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2427963.png)
![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide](/img/structure/B2427964.png)

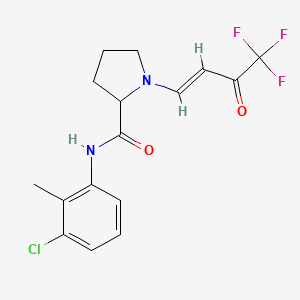
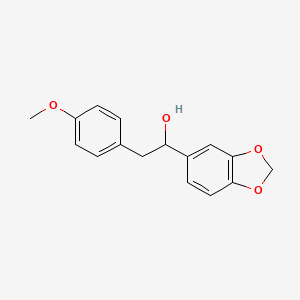
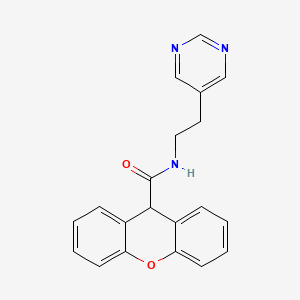
![N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2427973.png)